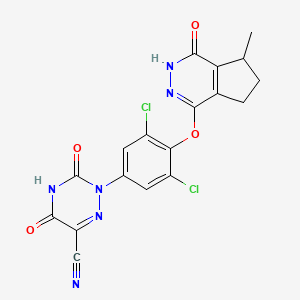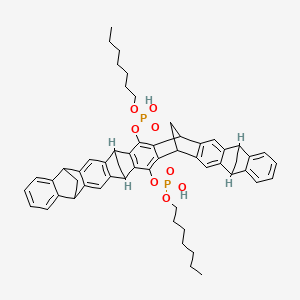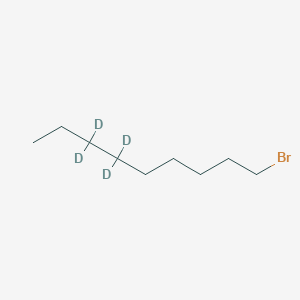
THR|A receptor agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THR|A receptor agonist-1 is a compound that targets the thyroid hormone receptor beta (THR-β). This receptor plays a crucial role in regulating metabolic processes, including cholesterol and fatty acid levels. This compound has shown potential in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) by reducing liver fat and restoring liver function .
Méthodes De Préparation
The synthesis of THR|A receptor agonist-1 involves several steps. One common method includes the reaction of specific alkyl groups with pharmaceutically acceptable salts under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
THR|A receptor agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include solvents like ethanol and catalysts like palladium. Major products formed from these reactions include derivatives with modified functional groups .
Applications De Recherche Scientifique
THR|A receptor agonist-1 has a wide range of scientific research applications:
Chemistry: It is used to study the interaction of thyroid hormone receptors with various ligands and to develop new synthetic methods for receptor agonists.
Biology: It helps in understanding the role of thyroid hormone receptors in metabolic regulation and gene expression.
Medicine: It is being investigated for its potential to treat metabolic disorders such as NASH, hypercholesterolemia, and other lipid metabolism disorders
Industry: It is used in the development of new pharmaceuticals targeting thyroid hormone receptors.
Mécanisme D'action
THR|A receptor agonist-1 exerts its effects by binding to the thyroid hormone receptor beta (THR-β) in the liver. This binding activates the receptor, leading to the transcription of genes involved in cholesterol and fatty acid metabolism. The activation of THR-β reduces intrahepatic triglycerides and improves liver function . The molecular targets and pathways involved include the upregulation of genes like CPT1A, ANGPTL4, and DIO1 .
Comparaison Avec Des Composés Similaires
THR|A receptor agonist-1 is unique in its high selectivity for the thyroid hormone receptor beta (THR-β). Similar compounds include:
Sobetirome (GC-1): A selective THR-β agonist used in the treatment of hypercholesterolemia and NASH.
Resmetirom (MGL-3196): Another selective THR-β agonist with potent lipid-lowering effects.
VK2809: A liver-targeted THR-β agonist used in the treatment of lipid metabolism disorders.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C18H12Cl2N6O4 |
|---|---|
Poids moléculaire |
447.2 g/mol |
Nom IUPAC |
2-[3,5-dichloro-4-[(7-methyl-1-oxo-2,5,6,7-tetrahydrocyclopenta[d]pyridazin-4-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C18H12Cl2N6O4/c1-7-2-3-9-13(7)16(28)23-24-17(9)30-14-10(19)4-8(5-11(14)20)26-18(29)22-15(27)12(6-21)25-26/h4-5,7H,2-3H2,1H3,(H,23,28)(H,22,27,29) |
Clé InChI |
HJFWDABAASVHOC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)
![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)


![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
